

# Enteromycin: A Review of an Elusive Antibiotic

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## Compound of Interest

Compound Name: *Enteromycin*

Cat. No.: *B14764351*

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**Enteromycin** is an antibiotic substance first isolated from *Streptomyces albireticuli* and later from *S. achromogenes*. Its chemical identity has been established as 3-[[[(Methyl-aci-nitro)acetyl]amino]-2-propenoic acid, with the molecular formula  $C_6H_8N_2O_5$  and a CAS Registry Number of 3552-16-7. Despite its early discovery, detailed public-domain information regarding its biological activity, mechanism of action, and synthesis is scarce, precluding the creation of a comprehensive technical guide at this time. This review summarizes the available information and highlights the significant gaps in the current literature.

## Chemical and Physical Properties

**Enteromycin** is characterized by the presence of a rare O-methyl nitronic acid functional group.<sup>[1]</sup> This feature is shared by a small number of other natural products, collectively referred to as **enteromycin**-class antibiotics.<sup>[1]</sup> The compound is reported to be unstable to heat, acid, and alkali, and is sparingly soluble in water and other common solvents.

## Antimicrobial Activity

While **enteromycin** is classified as an antibiotic, specific quantitative data on its antimicrobial activity, such as Minimum Inhibitory Concentration (MIC) values against a spectrum of microorganisms, are not readily available in the current scientific literature. The original discovery papers by Nakazawa (1957) and Herr et al. (1964), which likely contain this information, are not accessible in full-text format through standard scientific databases.

For a related **enteromycin**-class metabolite, akazaoxime, weak to moderate antimicrobial activities have been reported, with an MIC of 50  $\mu\text{g/mL}$  against the Gram-positive bacterium *Kocuria rhizophila*. Synthetic analogues of akazaoxime have shown activity against the plant

pathogen *Glomerella cingulata* (MIC of 50 µg/mL) and the human pathogen *Trichophyton rubrum* (MIC of 25-50 µg/mL).

Table 1: Antimicrobial Activity of an **Enteromycin**-Class Metabolite (akazaoxime)

Microorganism	Type	MIC (µg/mL)
<i>Kocuria rhizophila</i>	Gram-positive bacterium	50
<i>Glomerella cingulata</i>	Plant pathogenic fungus	50
<i>Trichophyton rubrum</i>	Human pathogenic fungus	25-50

## Mechanism of Action

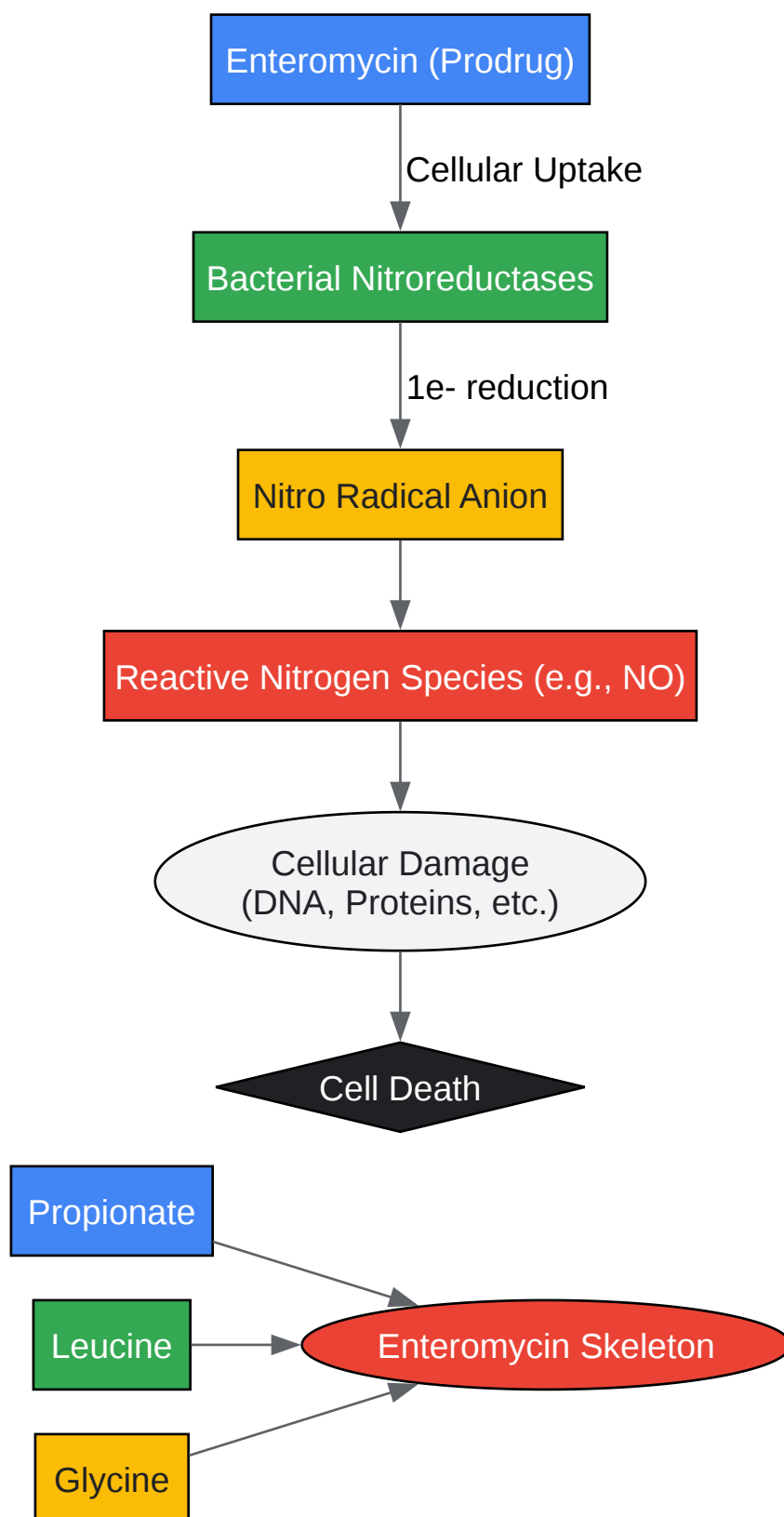
The precise mechanism of action for **enteromycin** has not been elucidated in the available literature. However, the presence of a nitro group in its structure suggests a potential mechanism involving reductive bioactivation.<sup>[2]</sup> In many nitroaromatic antibiotics, the nitro group is reduced within the target cell to form reactive nitrogen species, which can lead to cellular damage and death.<sup>[2][3]</sup>

A plausible, though unconfirmed, mechanism for **enteromycin** could involve the following theoretical steps:

- **Cellular Uptake:** **Enteromycin** is transported into the bacterial cell.
- **Reductive Activation:** Intracellular nitroreductases reduce the nitro group of **enteromycin**.
- **Generation of Reactive Intermediates:** This reduction can lead to the formation of cytotoxic species such as nitric oxide (NO) or other reactive nitrogen species.<sup>[2]</sup>
- **Cellular Damage:** These reactive species can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.<sup>[4][5]</sup>

It is important to emphasize that this proposed mechanism is speculative and based on the known action of other nitro-containing antibiotics.<sup>[2][3]</sup> There is currently no direct experimental evidence to support this pathway for **enteromycin**.

Below is a conceptual diagram illustrating the potential reductive activation pathway for nitroaromatic antibiotics, which may be relevant to **enteromycin**.



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